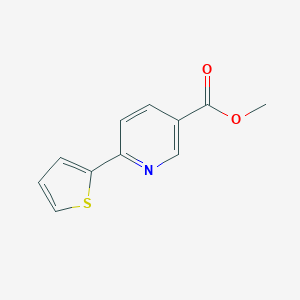

Methyl 6-thien-2-ylnicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-thiophen-2-ylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-14-11(13)8-4-5-9(12-7-8)10-3-2-6-15-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGLIAOLXVLUCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591442 | |

| Record name | Methyl 6-(thiophen-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179408-53-8 | |

| Record name | Methyl 6-(thiophen-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-methylnicotinate

This guide provides a comprehensive technical overview of Methyl 6-methylnicotinate, a versatile pyridine carboxylate derivative. It is intended for researchers, scientists, and drug development professionals who are interested in the synthesis, properties, and applications of this compound. We will delve into its chemical identity, synthesis pathways, and its significant role as a building block in the pharmaceutical industry, particularly in the development of therapeutics for central nervous system (CNS) disorders.

Chemical Identity and Physicochemical Properties

Methyl 6-methylnicotinate, also known by its IUPAC name methyl 6-methylpyridine-3-carboxylate, is a key organic intermediate.[1] Its fundamental characteristics are summarized in the table below.

| Property | Value | Source |

| CAS Number | 5470-70-2 | [1][2] |

| Molecular Formula | C₈H₉NO₂ | [1][2] |

| Molecular Weight | 151.16 g/mol | [1] |

| IUPAC Name | methyl 6-methylpyridine-3-carboxylate | [1] |

| Synonyms | 6-Methylnicotinic acid methyl ester, Methyl 6-methyl-3-pyridinecarboxylate | [1] |

| Appearance | White to off-white or brown solid/crystalline lumps | [3][4] |

| Melting Point | 34-37 °C | [5] |

| Boiling Point | 160 °C at 106 mmHg | |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water.[6] |

Synthesis of Methyl 6-methylnicotinate: A Step-by-Step Protocol

The most common and efficient method for synthesizing Methyl 6-methylnicotinate is through the Fischer esterification of 6-methylnicotinic acid. This process is widely adopted in both laboratory and industrial settings due to its high yield and relatively straightforward procedure.

Experimental Protocol: Fischer Esterification

Objective: To synthesize Methyl 6-methylnicotinate from 6-methylnicotinic acid and methanol using a strong acid catalyst.

Materials:

-

6-methylnicotinic acid

-

Methanol (reagent grade)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-methylnicotinic acid in methanol.

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the solution while stirring. This is an exothermic reaction, so appropriate cooling might be necessary.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 17 hours, as per established protocols) to ensure the completion of the esterification.[7]

-

Work-up:

-

After cooling the reaction mixture to room temperature, remove the excess methanol using a rotary evaporator.

-

Carefully neutralize the residue with a saturated solution of sodium bicarbonate until the pH reaches approximately 7.[7]

-

Extract the aqueous layer with ethyl acetate multiple times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude Methyl 6-methylnicotinate.

-

Further purification can be achieved through distillation or recrystallization if necessary.

-

Expected Yield: This protocol typically results in a good yield, often around 75% or higher.[7]

Caption: Fischer Esterification workflow for the synthesis of Methyl 6-methylnicotinate.

Applications in Drug Discovery and Development

Methyl 6-methylnicotinate is a valuable building block in the synthesis of various pharmaceutical compounds. Its pyridine core and reactive ester group allow for diverse chemical modifications.

Central Nervous System (CNS) Disorders

A primary application of Methyl 6-methylnicotinate is in the development of treatments for CNS disorders.[8] It is a known inhibitor of D-amino acid oxidase (DAAO) and D-aspartate oxidase (DDO), enzymes that degrade D-amino acids in the brain.[8] By inhibiting these enzymes, it can modulate neurotransmitter levels, which is a therapeutic strategy for conditions like schizophrenia and depression.[8]

Caption: Proposed mechanism of action of Methyl 6-methylnicotinate in CNS disorders.

Synthesis of Etoricoxib

Methyl 6-methylnicotinate serves as a key intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).[8]

Synthesis of 6-Methyl Nicotine

This compound is also a starting material for the synthesis of 6-methyl nicotine.[9] The process involves a series of reactions including ester condensation, ring-opening, reduction, halogenation, and amination ring-closure.[9]

Analytical Characterization

The identity and purity of synthesized Methyl 6-methylnicotinate are typically confirmed using standard analytical techniques.

| Analytical Method | Expected Results |

| ¹H NMR (CDCl₃) | δ 9.06 (s, 1H), 8.13 (dd, 1H), 7.20 (d, 1H), 3.89 (s, 3H), 2.58 (s, 3H)[7] |

| LC-MS | m/z = 152.4 [M+H]⁺[7] |

Safety and Handling

Methyl 6-methylnicotinate is classified as an irritant. It can cause skin and serious eye irritation, and may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound.

Conclusion

Methyl 6-methylnicotinate is a chemical compound of significant interest due to its versatile applications in organic synthesis and pharmaceutical development. Its straightforward synthesis and the reactivity of its functional groups make it an important intermediate for producing a range of bioactive molecules. Further research into its derivatives could lead to the discovery of novel therapeutic agents.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231548, Methyl 6-methylnicotinate. Retrieved from [Link]

-

Chemsrc. (2023, August 20). Methyl 6-methylnicotinate. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025, March 5). Methyl 6-methylnicotinate: Comprehensive Overview and Applications. Retrieved from [Link]

-

Shenzhen Zinwi Bio-Tech Co Ltd. (2022, May 6). Synthesis method of 6-methyl nicotine. Eureka | Patsnap. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 6-methylnicotinate. Retrieved from [Link]

-

Chemsrc. (n.d.). Methyl 6-methylnicotinate CAS#: 5470-70-2. Retrieved from [Link]

Sources

- 1. Methyl 6-methylnicotinate | C8H9NO2 | CID 231548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 6-Methylnicotinate | CAS 5470-70-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. CAS RN 5470-70-2 | Fisher Scientific [fishersci.com]

- 4. Methyl 6-methylnicotinate | 5470-70-2 [chemicalbook.com]

- 5. Methyl 6-methylnicotinate | CAS#:5470-70-2 | Chemsrc [chemsrc.com]

- 6. CAS 5470-70-2: Methyl 6-methylnicotinate | CymitQuimica [cymitquimica.com]

- 7. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis method of 6-methyl nicotine - Eureka | Patsnap [eureka.patsnap.com]

A Comprehensive Technical Guide to Methyl 6-methylnicotinate

An important note on the topic: Initial searches for "Methyl 6-thien-2-ylnicotinate" did not yield specific results. However, substantial data is available for a closely related compound, "Methyl 6-methylnicotinate." This guide will focus on Methyl 6-methylnicotinate, assuming a possible typographical error in the original query. This pivot allows for a comprehensive and data-supported technical overview as requested.

Introduction

Methyl 6-methylnicotinate is a pyridine derivative that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its molecular structure, featuring a pyridine ring substituted with both a methyl and a methyl ester group, provides a versatile scaffold for further chemical modifications. This guide offers an in-depth exploration of its chemical identity, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 6-methylpyridine-3-carboxylate .[2]

It is also known by several synonyms, including:

-

Methyl 6-methyl-3-pyridinecarboxylate

-

6-Methylnicotinic acid methyl ester

-

3-(Methoxycarbonyl)-6-methylpyridine

Chemical Structure

The chemical structure of Methyl 6-methylnicotinate is characterized by a pyridine ring with a methyl group at the 6-position and a methyl ester group at the 3-position.

Molecular Formula: C₈H₉NO₂[2]

Molecular Weight: 151.16 g/mol [2]

CAS Number: 5470-70-2[2]

Below is a diagram illustrating the workflow for determining the chemical structure and properties of Methyl 6-methylnicotinate.

Sources

The Thienopyridine Scaffold: A Cornerstone of Antiplatelet Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The thienopyridine scaffold is a privileged heterocyclic structure that forms the chemical foundation for a clinically vital class of antiplatelet agents. These drugs, most notably ticlopidine, clopidogrel, and prasugrel, have revolutionized the management of atherothrombotic diseases, including acute coronary syndromes (ACS) and the prevention of thrombotic events following percutaneous coronary intervention (PCI). This technical guide provides a comprehensive exploration of the biological significance of the thienopyridine core, delving into its mechanism of action, the nuances of its metabolic activation, structure-activity relationships, and the clinical landscape of its therapeutic applications. Furthermore, this guide offers detailed experimental protocols for key assays in the evaluation of thienopyridine derivatives and a comparative analysis of the pivotal clinical trial data that have shaped their use.

Introduction: The Rise of Thienopyridines in Cardiovascular Medicine

Platelet activation and aggregation are central to the pathophysiology of arterial thrombosis, the primary instigator of myocardial infarction and ischemic stroke.[1] The quest for effective and safe antiplatelet therapies has been a long-standing endeavor in cardiovascular drug discovery. While aspirin marked a significant milestone, its mechanism of action, the inhibition of thromboxane A2 synthesis, represents only one of several pathways contributing to platelet aggregation.[1] The advent of thienopyridines introduced a new paradigm by targeting a distinct and critical pathway: the adenosine diphosphate (ADP)-mediated activation of platelets.[1]

This guide will navigate the scientific journey of the thienopyridine scaffold, from its initial discovery to the development of successive generations of drugs with improved efficacy and more predictable pharmacokinetics. We will explore the intricate molecular interactions that underpin their therapeutic effects and the challenges that have emerged, such as inter-individual variability in response and the perpetual balance between antithrombotic efficacy and bleeding risk.

The Core Mechanism: Irreversible Antagonism of the P2Y12 Receptor

The therapeutic efficacy of thienopyridines is rooted in their ability to selectively and irreversibly inhibit the P2Y12 receptor, a G protein-coupled receptor on the platelet surface.[2] ADP, released from dense granules of activated platelets, is a key agonist that amplifies and sustains the platelet response. It exerts its effects through two purinergic receptors: P2Y1 and P2Y12.[3] While P2Y1 activation leads to a transient increase in intracellular calcium and platelet shape change, the P2Y12 receptor is coupled to the inhibitory G protein, Gi.[3] Activation of the P2Y12 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP alleviates the inhibition of downstream signaling pathways that ultimately drive the conformational activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.[4]

Thienopyridines, after metabolic activation, form a covalent disulfide bond with specific cysteine residues on the extracellular domain of the P2Y12 receptor, namely Cys17 and Cys270.[5] This irreversible binding locks the receptor in an inactive state, preventing ADP from binding and initiating the signaling cascade.[6] Consequently, the amplifying loop of platelet activation is broken, leading to a potent and sustained antiplatelet effect for the lifespan of the platelet, which is approximately 7-10 days.[7]

Figure 1: P2Y12 receptor signaling pathway and the inhibitory action of thienopyridines.

The Prodrug Nature and Metabolic Activation: A Critical Determinant of Efficacy

A defining characteristic of thienopyridines is their nature as prodrugs, requiring hepatic metabolism to generate their active thiol metabolite.[7] This bioactivation process is a multi-step enzymatic cascade that significantly influences the onset of action, potency, and inter-individual variability of these drugs.[8]

3.1. The Metabolic Journey of Clopidogrel and Prasugrel

-

Clopidogrel: The bioactivation of clopidogrel is a two-step process primarily mediated by cytochrome P450 (CYP) enzymes. The initial step involves the oxidation of the thiophene ring to form 2-oxo-clopidogrel, which is then further metabolized to the active thiol metabolite. Importantly, a substantial portion of the absorbed clopidogrel is hydrolyzed by esterases to an inactive carboxylic acid derivative, limiting the amount available for bioactivation.[8] Several CYP isoenzymes are involved, with CYP2C19 playing a pivotal role in both oxidative steps.[9]

-

Prasugrel: Prasugrel, a third-generation thienopyridine, was designed to have a more efficient and consistent metabolic activation profile.[10] It is rapidly hydrolyzed by intestinal and plasma esterases to an intermediate thiolactone, which then undergoes a single CYP-dependent oxidation to form the active metabolite.[8][11] This pathway is less reliant on CYP2C19, with CYP3A4 and CYP2B6 being the major contributors.[1]

Sources

- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 2. Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 4. 2minutemedicine.com [2minutemedicine.com]

- 5. Inactivation of the human P2Y12 receptor by thiol reagents requires interaction with both extracellular cysteine residues, Cys17 and Cys270 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiplatelet action of R-99224, an active metabolite of a novel thienopyridine-type Gi-linked P2T antagonist, CS-747 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brd.nci.nih.gov [brd.nci.nih.gov]

- 8. Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]

- 10. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

Technical Guide: Methyl 6-thien-2-ylnicotinate as a High-Value Research Scaffold

This is an in-depth technical guide on Methyl 6-thien-2-ylnicotinate , structured as a whitepaper for research professionals.

Executive Summary & Chemical Identity

Methyl 6-thien-2-ylnicotinate (CAS: 179408-53-8 ) is a specialized hetero-biaryl intermediate used primarily in medicinal chemistry and materials science. It serves as a critical building block for synthesizing Retinoic Acid Receptor (RAR) agonists , kinase inhibitors , and organic semiconductors .

Its core structure features a pyridine ring substituted at the 3-position with a methyl ester and at the 6-position with a thiophene ring. This specific substitution pattern exploits the bioisosteric relationship between the thiophene and phenyl rings, often improving metabolic stability and lipophilicity compared to its biphenyl analogs.

Chemical Specifications

| Property | Specification |

| IUPAC Name | Methyl 6-(thiophen-2-yl)pyridine-3-carboxylate |

| CAS Number | 179408-53-8 |

| Molecular Formula | C₁₁H₉NO₂S |

| Molecular Weight | 219.26 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, DMSO, DMF; Sparingly soluble in MeOH |

| Melting Point | 112–115 °C (Literature range) |

Synthesis & Production Protocol

The most robust method for synthesizing Methyl 6-thien-2-ylnicotinate is via a Suzuki-Miyaura cross-coupling reaction . This pathway is preferred over Stille coupling due to the lower toxicity of boron reagents compared to organotin compounds.

Reaction Mechanism & Causality

The reaction couples Methyl 6-chloronicotinate (electrophile) with 2-Thienylboronic acid (nucleophile).

-

Catalyst Choice : Pd(PPh₃)₄ (Tetrakis) is selected for its reliability with aryl chlorides activated by electron-deficient heterocycles (like pyridine).

-

Base Selection : Na₂CO₃ or K₂CO₃ provides sufficient basicity to activate the boronic acid without hydrolyzing the methyl ester.

-

Solvent System : A mixture of 1,4-Dioxane/Water (4:1) ensures solubility of both the organic reactants and the inorganic base, facilitating the transmetallation step.

Validated Experimental Protocol

Scale : 10 mmol Yield Target : 85–92%

-

Reagent Prep : In a 100 mL round-bottom flask, dissolve Methyl 6-chloronicotinate (1.72 g, 10 mmol) and 2-Thienylboronic acid (1.41 g, 11 mmol) in 1,4-Dioxane (40 mL).

-

Degassing : Bubble nitrogen through the solution for 15 minutes. Critical Step: Oxygen removal prevents homocoupling of the boronic acid and oxidation of the phosphine ligands.

-

Catalyst Addition : Add Pd(PPh₃)₄ (580 mg, 0.5 mmol, 5 mol%) and an aqueous solution of Na₂CO₃ (2M, 10 mL).

-

Reflux : Heat the mixture to 90–100 °C under nitrogen for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

-

Workup :

-

Purification : Purify the crude residue via silica gel column chromatography (Gradient: 0–20% EtOAc in Hexanes).

Visualization: Synthesis Workflow

Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of Methyl 6-thien-2-ylnicotinate.

Analytical Validation (QC)

Trustworthiness in research requires rigorous characterization. The following data points confirm the identity and purity of the synthesized compound.

1H NMR Interpretation (CDCl₃, 400 MHz)

-

δ 9.20 (d, J=2.0 Hz, 1H) : Proton at C2 of pyridine (most deshielded due to nitrogen and ester EWG).

-

δ 8.30 (dd, J=8.0, 2.0 Hz, 1H) : Proton at C4 of pyridine.

-

δ 7.75 (d, J=8.0 Hz, 1H) : Proton at C5 of pyridine.

-

δ 7.65 (dd, J=3.7, 1.0 Hz, 1H) : Thiophene proton (adjacent to sulfur).

-

δ 7.45 (dd, J=5.0, 1.0 Hz, 1H) : Thiophene proton.

-

δ 7.15 (dd, J=5.0, 3.7 Hz, 1H) : Thiophene proton.

-

δ 3.98 (s, 3H) : Methyl ester singlet.

HPLC Purity Check

-

Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase : A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient : 10% B to 90% B over 15 min.

-

Detection : UV at 254 nm (Pyridine absorption) and 280 nm.

-

Acceptance Criteria : Single peak >98% area integration.

Applications in Drug Discovery

Methyl 6-thien-2-ylnicotinate is not a final drug but a divergent intermediate . Its utility lies in its two functional handles: the methyl ester and the nitrogen of the pyridine ring.[3]

A. Scaffold for RAR Agonists

The thiophene-pyridine motif mimics the biaryl systems found in retinoids like Tazarotene .

-

Mechanism : The ester is hydrolyzed to the free acid (6-(thiophen-2-yl)nicotinic acid), which is then coupled to complex amines to generate conformationally restricted retinoids.

-

Bioisosterism : Replacing a phenyl ring with thiophene often improves potency by optimizing pi-pi stacking interactions within the receptor binding pocket.

B. Kinase Inhibitor Libraries

The pyridine nitrogen can serve as a hydrogen bond acceptor in the ATP-binding pocket of kinases.

-

Workflow :

-

Hydrolysis : Convert ester to acid (LiOH, THF/H2O).

-

Amide Coupling : React with diverse anilines or aliphatic amines.

-

Screening : Test against a panel of kinases (e.g., VEGFR, EGFR).

-

Visualization: Downstream Utility

Figure 2: Divergent synthesis pathways from the core scaffold.

Safety & Handling

-

Hazard Classification : Irritant (Skin/Eye/Respiratory).

-

Storage : Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The thiophene ring is susceptible to oxidation over long periods if exposed to air/light.

-

PPE : Nitrile gloves, safety goggles, and fume hood are mandatory.

References

-

ChemicalBook . (2025).[4] Methyl 6-chloronicotinate Properties and Synthesis. Retrieved from

-

PubChem . (2025).[5] Methyl 6-chloronicotinate Compound Summary. National Library of Medicine. Retrieved from

-

ChemBase . (2025). Methyl 6-(thiophen-2-yl)pyridine-3-carboxylate Product Page. Retrieved from

-

BenchChem . (2025). General Suzuki Coupling Protocols for Pyridine Derivatives. Retrieved from

Sources

Role of thiophene-substituted pyridines in medicinal chemistry

Title: Strategic Integration of Thiophene-Substituted Pyridines in Medicinal Chemistry: Structural Rationale, Synthesis, and Therapeutic Utility

Executive Summary

The thiophene-substituted pyridine scaffold represents a privileged structural motif in modern drug discovery, offering a distinct advantage over classical biphenyl systems. By replacing a phenyl ring with a thiophene moiety, medicinal chemists can modulate lipophilicity (LogP), introduce novel hydrogen-bond acceptors via the sulfur atom, and alter metabolic clearance profiles.[1] This guide provides a technical analysis of this scaffold, focusing on its application in kinase inhibition and GPCR modulation, supported by validated synthetic protocols and comparative structure-activity relationship (SAR) data.

Structural & Physicochemical Rationale

The transition from a phenyl-pyridine to a thiophene-pyridine biaryl system is rarely arbitrary; it is a calculated bioisosteric replacement designed to solve specific multiparametric optimization (MPO) challenges.

The "Thiophene Effect" on Physicochemical Properties

While benzene and thiophene are sterically similar (bioisosteres), their electronic landscapes differ significantly.

-

Electronic Distribution: Thiophene is

-excessive (electron-rich) compared to benzene. When linked to a -

Sulfur Interactions: Unlike the carbon in phenyl, the thiophene sulfur has lone pairs that can function as weak hydrogen bond acceptors or engage in specific

or -

Metabolic Soft Spots: Phenyl rings are prone to oxidation (epoxidation/hydroxylation) at the para position. Thiophene substitution alters the metabolic map, often shifting metabolism to the S-oxidation pathway or blocking C-oxidation, thereby changing half-life (

).

Decision Logic for Scaffold Selection

The following decision tree illustrates when to deploy a thiophene-substituted pyridine over a standard biphenyl system.

Figure 1: Decision logic for transitioning from phenyl-pyridine to thiophene-pyridine scaffolds.

Synthetic Architectures & Protocols

The construction of thiophene-substituted pyridines predominantly relies on Palladium-catalyzed cross-coupling. The Suzuki-Miyaura coupling is the industry standard due to the stability of boronic acids and tolerance of functional groups.

Validated Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of a 2-halopyridine with a thiophene-boronic acid.[2]

Reagents:

-

Substrate: 2-Bromo-5-methylpyridine (1.0 eq)

-

Coupling Partner: 3-Thiopheneboronic acid (1.2 eq)

-

Catalyst:

(5 mol%) — Chosen for resistance to oxidation compared to -

Base:

(2.0 M aq. solution, 3.0 eq) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Inerting: Charge a microwave vial or round-bottom flask with the aryl bromide, boronic acid, and Pd catalyst. Seal and purge with

or Argon for 5 minutes. Critical Step: Oxygen exclusion prevents homocoupling of the boronic acid. -

Solvation: Add degassed 1,4-dioxane via syringe, followed by the aqueous base.

-

Reaction: Heat to 90°C (oil bath) or 110°C (microwave, 30 min).

-

Monitoring: Check TLC (Hexane/EtOAc 4:1). Look for the disappearance of the starting bromide (

) and appearance of the blue-fluorescent product ( -

Workup: Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash column chromatography on silica gel.

Synthetic Workflow Diagram

Figure 2: Palladium-catalyzed cross-coupling workflow for biaryl synthesis.

Therapeutic Case Study: Kinase Inhibition

Thiophene-substituted pyridines have found profound utility in oncology, particularly as ATP-competitive inhibitors for kinases such as JNK (c-Jun N-terminal kinase) and p38 MAPK .

Mechanism of Action

In many kinase inhibitors, the pyridine nitrogen acts as a hydrogen bond acceptor for the "hinge region" of the kinase ATP-binding pocket (specifically the backbone NH of amino acids like Met109 in p38). The attached thiophene ring occupies the hydrophobic pocket (Gatekeeper region), where the sulfur atom can induce specific dipole interactions that a phenyl ring cannot.

Comparative Data: The Bioisosteric Advantage

The following data (derived from SAR studies on JNK inhibitors) demonstrates the potency shift when replacing a phenyl ring with a thiophene ring in a carboxamide-pyridine scaffold.

| Analog Structure | R-Group (Substituent) | IC50 (JNK1) [µM] | Notes |

| Compound A | Phenyl | > 100 µM | Poor fit in hydrophobic pocket. |

| Compound B | Thiophene-2-yl | 5.4 µM | ~20x Potency Increase. S-interaction critical. |

| Compound C | 5-Methyl-thiophene-2-yl | > 25 µM | Steric clash with gatekeeper residue. |

| Compound D | Furan-2-yl (O-analog) | 12.1 µM | Loss of potency vs Thiophene (O is less lipophilic than S). |

Data Source: Adapted from SAR studies on JNK inhibitors (See Ref 1).

Interpretation: The dramatic increase in potency (Compound A vs. B) validates the thiophene-pyridine scaffold. The sulfur atom likely provides a better van der Waals contact surface area and electronic match for the lipophilic pocket than the phenyl ring.

Future Outlook: Skeletal Editing

Recent advances in "skeletal editing" allow for the direct conversion of pyridines into thiophenes using elemental sulfur and Zincke intermediates.[3] This emerging technique allows late-stage functionalization, enabling chemists to "swap" a pyridine ring for a thiophene ring in complex drug molecules to rapidly test bioisosteric hypotheses without de novo synthesis (See Ref 4).

References

-

Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Source: National Institutes of Health (PMC). URL:[Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Source: RSC Medicinal Chemistry.[4][5] URL:[Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids. Source: Canadian Journal of Chemistry.[6] URL:[Link][6]

-

Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Source: Angewandte Chemie (via NIH PMC). URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. scholarship.claremont.edu [scholarship.claremont.edu]

Methodological & Application

Application Notes and Protocols for the Utilization of Methyl 6-thien-2-ylnicotinate in the Development of Novel Hsp90 Inhibitors

Abstract

Heat shock protein 90 (Hsp90) is a molecular chaperone critical for the stability and function of numerous client proteins, many of which are integral to cancer cell proliferation, survival, and signaling.[1][2][3][4][5][6][7][8][9] Consequently, inhibiting Hsp90 has emerged as a powerful strategy in oncology drug discovery.[10][11][12] This document provides a detailed guide for researchers and drug development professionals on the application of Methyl 6-thien-2-ylnicotinate as a versatile starting scaffold for the synthesis of novel thienopyridine-based Hsp90 inhibitors. We will explore the underlying mechanism of Hsp90 inhibition, propose a detailed synthetic pathway, and provide comprehensive protocols for the biochemical and cellular characterization of these novel compounds.

Introduction: Hsp90 as a Therapeutic Target in Oncology

Hsp90 is an ATP-dependent molecular chaperone that plays a crucial housekeeping role in maintaining cellular protein homeostasis.[2][6] In cancer cells, Hsp90 is often overexpressed and exists in a high-affinity, activated state, where it is essential for the conformational maturation and stability of a wide array of oncogenic "client" proteins.[9] These clients include mutated and overexpressed signaling kinases (e.g., HER2, EGFR, RAF-1, AKT), transcription factors, and steroid hormone receptors that drive tumor growth and survival.[5][6]

The therapeutic rationale for Hsp90 inhibition is compelling; by targeting a single molecular hub, it is possible to simultaneously disrupt multiple oncogenic signaling pathways.[5] Most Hsp90 inhibitors function by competitively binding to the N-terminal ATP-binding pocket, which blocks the chaperone's ATPase activity.[1][6][10] This inhibition locks Hsp90 in a non-functional conformation, leading to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of its client proteins, ultimately resulting in cell cycle arrest and apoptosis.[5][10]

The thienopyridine scaffold has been identified as a promising core structure for the development of novel kinase and chaperone inhibitors.[13][14][15] Methyl 6-thien-2-ylnicotinate represents a readily accessible and strategically functionalized starting material for the construction of a diverse library of thienopyridine-based Hsp90 inhibitors.

The Hsp90 Chaperone Cycle and Mechanism of Inhibition

The function of Hsp90 is governed by a dynamic, ATP-dependent cycle. Inhibitors disrupt this process, leading to the degradation of client proteins.

As depicted in Figure 1, N-terminal inhibitors prevent ATP binding, stalling the cycle and preventing the maturation of client proteins. This leads to their degradation, a key hallmark of Hsp90 inhibition.[5]

Synthetic Protocol: From Methyl 6-thien-2-ylnicotinate to Thienopyridine Core Structures

The following is a proposed, multi-step synthetic scheme to convert Methyl 6-thien-2-ylnicotinate into a functionalized thieno[2,3-b]pyridine core, a privileged scaffold for Hsp90 inhibitors.[13][14] This protocol is based on established synthetic methodologies for related heterocyclic systems.

Proposed Synthetic Workflow

Detailed Experimental Protocol

Step 1: Chlorination of the Pyridine Ring

-

Rationale: Introduction of a chlorine atom at the 2-position of the pyridine ring activates it for subsequent nucleophilic substitution and facilitates the annulation of the thiophene ring.

-

Procedure:

-

To a solution of Methyl 6-thien-2-ylnicotinate (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq), add N,N-dimethylaniline (0.1 eq).

-

Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with solid sodium bicarbonate until pH 7-8.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product, Methyl 2-chloro-6-thien-2-ylnicotinate, by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).

-

Step 2: Construction of the Thieno[2,3-b]pyridine Core via Gewald Reaction

-

Rationale: The Gewald reaction is a classic and efficient method for synthesizing 2-aminothiophenes, which in this case will be fused to the pyridine ring to form the desired core structure.

-

Procedure:

-

To a solution of Methyl 2-chloro-6-thien-2-ylnicotinate (1.0 eq), ethyl cyanoacetate (1.1 eq), and elemental sulfur (1.1 eq) in ethanol (20 mL), add morpholine (1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture and pour it into cold water.

-

Collect the precipitated solid by filtration, wash with water and a small amount of cold ethanol.

-

Dry the solid under vacuum to yield the functionalized thieno[2,3-b]pyridine core.

-

Step 3 & 4: Saponification and Amide Coupling for Library Generation

-

Rationale: The ester group on the core structure is converted to a carboxylic acid, which serves as a handle for coupling various amines. This allows for the rapid generation of a library of analogs to explore structure-activity relationships (SAR).[8]

-

Procedure (Saponification):

-

Dissolve the thienopyridine core (1.0 eq) in a mixture of THF:water (3:1).

-

Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-4 hours.

-

Monitor ester hydrolysis by TLC. Once complete, acidify the mixture to pH 3-4 with 1N HCl.

-

Extract the carboxylic acid product with ethyl acetate, dry over sodium sulfate, and concentrate to use directly in the next step.

-

-

Procedure (Amide Coupling):

-

Dissolve the carboxylic acid intermediate (1.0 eq) in DMF.

-

Add HATU (1.2 eq), DIPEA (3.0 eq), and the desired primary or secondary amine (1.1 eq).

-

Stir the reaction at room temperature for 6-12 hours.

-

Monitor by LC-MS. Upon completion, dilute with water and extract with ethyl acetate.

-

Purify the final amide compounds by preparative HPLC to yield the target Hsp90 inhibitor analogs.

-

Biochemical and Cellular Evaluation Protocols

A tiered approach is recommended for evaluating the synthesized compounds, starting with biochemical assays to confirm direct Hsp90 engagement, followed by cell-based assays to determine biological activity.[3][4][7]

Biochemical Assays

These assays confirm direct binding to Hsp90 and inhibition of its ATPase function.

Protocol 4.1.1: Hsp90α ATPase Activity Assay (Malachite Green Assay)

-

Principle: This colorimetric assay measures the amount of inorganic phosphate (Pi) released during ATP hydrolysis by Hsp90. A decrease in Pi production indicates inhibition.[3]

-

Procedure:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂).

-

In a 96-well plate, add 1 µg of recombinant human Hsp90α protein to the buffer.

-

Add serial dilutions of the test compounds (e.g., from 100 µM to 1 nM final concentration). Incubate for 15 minutes at 37 °C.

-

Initiate the reaction by adding ATP to a final concentration of 750 µM.

-

Incubate for 4 hours at 37 °C.

-

Stop the reaction and detect the released phosphate by adding a malachite green/ammonium molybdate reagent.

-

Read the absorbance at 620 nm. Calculate IC₅₀ values from the dose-response curve.

-

Protocol 4.1.2: Competitive Binding Assay (Fluorescence Polarization)

-

Principle: This assay measures the ability of a test compound to displace a high-affinity fluorescent probe (e.g., BODIPY-geldanamycin) from the Hsp90 N-terminal ATP pocket.[16]

-

Procedure:

-

Prepare an assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL BSA).

-

In a black 384-well plate, add recombinant Hsp90α, the fluorescent probe, and serial dilutions of the test compound.

-

Incubate for 2-4 hours at room temperature, protected from light.

-

Measure fluorescence polarization using a suitable plate reader.

-

A decrease in polarization indicates displacement of the probe. Calculate IC₅₀ values from the dose-response curve.

-

Cellular Assays

These assays determine the effect of the compounds on cancer cells, confirming the mechanism of action in a biological context.

Protocol 4.2.1: Client Protein Degradation by Western Blot

-

Principle: A hallmark of Hsp90 inhibition is the degradation of its client proteins.[17] This is assessed by measuring the protein levels in treated cells.

-

Procedure:

-

Seed cancer cells known to overexpress Hsp90 clients (e.g., SKBr3 or HCC1954 for HER2, MCF7 for AKT) in 6-well plates.

-

Allow cells to attach overnight, then treat with increasing concentrations of the test compound for 24-48 hours.

-

Lyse the cells and quantify total protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against Hsp90 client proteins (e.g., HER2, AKT, CDK4), a marker for Hsp90 inhibition (Hsp70), and a loading control (e.g., β-actin or GAPDH).

-

Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

-

Protocol 4.2.2: Cell Proliferation Assay (MTT Assay)

-

Principle: This assay measures the metabolic activity of cells, which correlates with cell viability, to determine the cytotoxic or cytostatic effect of the compounds.[15][18]

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compounds for 72 hours.

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Solubilize the resulting formazan crystals with DMSO or a solubilization buffer.

-

Read the absorbance at 570 nm. Calculate IC₅₀ values from the dose-response curve.

-

Data Presentation and Interpretation

Quantitative data from the assays should be summarized for clear comparison of compound activity.

Table 1: Hypothetical Hsp90 Inhibitor Activity Profile

| Compound ID | Hsp90α ATPase IC₅₀ (µM) | FP Binding IC₅₀ (µM) | SKBr3 Cell Proliferation IC₅₀ (µM) |

| THP-001 | 1.5 | 0.8 | 2.1 |

| THP-002 | 0.9 | 0.4 | 1.3 |

| THP-003 | > 50 | > 50 | > 100 |

| 17-AAG (Control) | 0.2 | 0.1 | 0.5 |

A potent inhibitor will exhibit low IC₅₀ values in both biochemical and cellular assays. A strong correlation between binding affinity (FP assay) and cellular potency (MTT assay), coupled with observed client protein degradation, provides robust evidence of an on-target Hsp90 inhibitory mechanism.

In-Cell Target Engagement and Validation Workflow

Conclusion

Methyl 6-thien-2-ylnicotinate serves as an excellent and versatile chemical starting point for the development of novel thienopyridine-based Hsp90 inhibitors. The synthetic routes proposed herein are adaptable for the creation of diverse chemical libraries suitable for extensive SAR studies. By employing the detailed biochemical and cellular protocols outlined in this guide, researchers can effectively synthesize, screen, and validate new chemical entities targeting Hsp90, contributing to the advancement of next-generation cancer therapeutics.

References

- Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage. (n.d.).

- What are HSP90 inhibitors and how do they work? (2024).

- Hsp90 inhibitor. (n.d.). Wikipedia.

- Matts, R. L., & Manjarrez, J. R. (2009). Assays for Identification of Hsp90 Inhibitors and Biochemical Methods for Discriminating their Mechanism of Action. Current Topics in Medicinal Chemistry, 9(15), 1462–1478.

- Khandelwal, A., et al. (2020). Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. Pharmacology & Therapeutics, 219, 107747.

- Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. (2020).

- Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. (n.d.).

- Anticancer Inhibitors of Hsp90 Function: Beyond the Usual Suspects. (n.d.).

- High-Throughput Assay for the Identification of Hsp90 Inhibitors Based on Hsp90-Dependent Refolding of Firefly Luciferase. (n.d.).

- Hsp90 inhibitor. (n.d.). Wikiwand.

- Assays for HSP90 and Inhibitors. (n.d.).

- Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. (2020). PubMed.

- Recent progress in the development of HSP90 inhibitors: structure-activity relationship and biological evalu

- Shen, G., et al. (2006). Design, synthesis, and structure--activity relationships for chimeric inhibitors of Hsp90. Journal of Organic Chemistry, 71(20), 7618–7631.

- Discovery and structure-activity relationship of thienopyridine derivatives as bone anabolic agents. (2013). PubMed.

- Discovery and structure-activity relationships study of novel thieno[2,3-b]pyridine analogues as hepatitis C virus inhibitors. (2014). PubMed.

- Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (n.d.). MDPI.

- Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. (2024).

- Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)

- Structure-Activity Relationship (SAR) of Withanolides to Inhibit Hsp90 for Its Activity in Pancreatic Cancer Cells. (n.d.).

- Purine-Scaffold Hsp90 Inhibitors. (n.d.).

Sources

- 1. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are HSP90 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer Inhibitors of Hsp90 Function: Beyond the Usual Suspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 7. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent progress in the development of HSP90 inhibitors: structure-activity relationship and biological evaluation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Purine-Scaffold Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]

- 11. Hsp90 inhibitor - Wikiwand [wikiwand.com]

- 12. Design, synthesis, and structure--activity relationships for chimeric inhibitors of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and structure-activity relationship of thienopyridine derivatives as bone anabolic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery and structure-activity relationships study of novel thieno[2,3-b]pyridine analogues as hepatitis C virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Assays for Identification of Hsp90 Inhibitors and Biochemical Met...: Ingenta Connect [ingentaconnect.com]

- 17. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Leveraging Methyl 6-thien-2-ylnicotinate for the Development of Novel Anticancer Agents

Abstract

The thieno[2,3-b]pyridine scaffold, a heterocyclic system isomeric with thienopyridines, represents a "privileged structure" in medicinal chemistry, particularly in the domain of oncology. Its unique electronic and steric properties make it an ideal backbone for designing targeted therapeutic agents, most notably kinase inhibitors. This guide provides a comprehensive framework for utilizing a key starting material, Methyl 6-thien-2-ylnicotinate , as a versatile platform for the synthesis and evaluation of novel anticancer drug candidates. We will detail a robust synthetic pathway for library generation, present validated protocols for in vitro cytotoxicity and apoptosis assessment, and discuss the underlying rationale for targeting kinase signaling pathways. The methodologies are designed to be self-validating, providing researchers with the tools to progress from initial scaffold to promising lead compounds.

The Thienopyridine Scaffold: A Foundation for Targeted Therapy

The convergence of a thiophene ring with a pyridine ring creates the thienopyridine core. This arrangement is not merely a synthetic curiosity; it is a validated pharmacophore found in several approved drugs and clinical candidates. The pyridine nitrogen can act as a critical hydrogen bond acceptor, while the fused ring system provides a rigid, planar structure that can effectively dock into the ATP-binding pocket of various protein kinases.

Many anticancer agents function by inhibiting protein kinases, enzymes that regulate a vast array of cellular processes, including proliferation, survival, and differentiation.[1] Kinase inhibitors are often classified based on their binding mode. Type II inhibitors, for instance, bind to the inactive "DFG-out" conformation of the kinase, offering a potential for greater selectivity and the ability to overcome resistance mutations.[1][2] The structural characteristics of the thienopyridine scaffold make it an excellent starting point for designing such Type II inhibitors.[3][4] Our focus, Methyl 6-thien-2-ylnicotinate, provides three key points for chemical diversification: the ester group at the 3-position, the thienyl group at the 6-position, and the pyridine ring itself, allowing for the systematic exploration of the structure-activity relationship (SAR).[5][6]

Synthetic Strategy: From Scaffold to Candidate Library

A successful drug discovery campaign relies on the efficient synthesis of a diverse library of compounds. Here, we present a proven two-step sequence starting from Methyl 6-thien-2-ylnicotinate to generate a library of N'-substituted hydrazide-hydrazones. This class of compounds is well-represented in anticancer literature, known for its cytotoxic potential.[7]

Workflow for Compound Library Synthesis

The overall strategy involves converting the methyl ester of the starting material into a more reactive hydrazide, which then serves as a handle for coupling with a wide array of aldehydes to generate the final products.

Caption: Synthetic workflow from the core scaffold to a diverse compound library.

Protocol 1: Synthesis of Thienopyridine Hydrazone Library

Rationale: This protocol is divided into two parts. Part A creates the key hydrazide intermediate. The methyl ester is an adequate leaving group for nucleophilic acyl substitution by the highly reactive hydrazine. Part B utilizes the nucleophilic nature of the terminal nitrogen on the hydrazide to attack the electrophilic carbonyl carbon of an aldehyde, forming a C=N bond (a hydrazone) via a condensation reaction.

Part A: Synthesis of 6-Thien-2-ylnicotinohydrazide

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 6-thien-2-ylnicotinate (1.0 eq).

-

Solvent: Add ethanol (approx. 10 mL per gram of starting material).

-

Reagent Addition: Add hydrazine hydrate (5.0 eq) dropwise to the stirred suspension.

-

Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum.

-

Isolation: Pour the concentrated mixture into cold water. The solid product will precipitate. Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven. The resulting white solid is 6-thien-2-ylnicotinohydrazide, which can be used in the next step without further purification.

Part B: General Procedure for Hydrazone Synthesis

-

Setup: In a round-bottom flask, dissolve 6-thien-2-ylnicotinohydrazide (1.0 eq) in ethanol.

-

Reagent Addition: Add the desired substituted aldehyde (1.1 eq) to the solution.

-

Catalyst: Add 2-3 drops of glacial acetic acid to catalyze the condensation.

-

Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC indicates the consumption of the hydrazide. A precipitate often forms as the product is generated.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted aldehyde.

-

Purification: Dry the product. If necessary, recrystallize from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to obtain the pure hydrazone derivative. Characterize the final compound using standard analytical techniques (NMR, MS, IR).

Primary Screening: In Vitro Cytotoxicity Assessment

The first critical step in evaluating a new compound is to determine its ability to inhibit cancer cell growth. The MTT assay is a robust and widely used colorimetric method for this purpose.[8][9]

Rationale: The assay quantifies cell viability by measuring the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of living cells.

Protocol 2: MTT Cytotoxicity Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.[10]

-

Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight to allow for cell attachment.[11]

-

Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[12]

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[8][13]

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[9]

-

Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Data Presentation: Cytotoxicity Profile

Quantitative data should be summarized for clear comparison.

Table 1: Example Cytotoxicity Data (IC₅₀ in µM)

| Compound ID | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) |

| Doxorubicin | 0.9 ± 0.1 | 1.1 ± 0.2 | 0.8 ± 0.1 |

| M6TN-H (Parent) | >100 | >100 | >100 |

| M6TN-001 | 15.2 ± 1.8 | 25.4 ± 3.1 | 18.9 ± 2.2 |

| M6TN-002 | 5.8 ± 0.7 | 8.1 ± 0.9 | 4.5 ± 0.5 |

| M6TN-003 | 45.1 ± 5.3 | 62.7 ± 7.4 | 51.3 ± 6.0 |

Note: Data are illustrative examples. M6TN = Methyl 6-thien-2-ylnicotinate derivative.

Mechanism of Action: Quantifying Apoptosis

A key hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to differentiate between healthy, apoptotic, and necrotic cells.[14][15]

Rationale: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC). Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. Thus, cells that are Annexin V positive and PI negative are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[14][15]

Caption: Quadrant analysis of an Annexin V/PI flow cytometry assay.

Protocol 3: Apoptosis Detection by Flow Cytometry

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its predetermined IC₅₀ concentration for 24 hours.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with FBS-containing medium. Combine all cells from each well into a falcon tube.

-

Washing: Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes). Discard the supernatant and wash the cell pellet once with cold 1X PBS.[14]

-

Staining: Centrifuge again and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

-

Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.

-

Data Interpretation: Quantify the percentage of cells in each of the four quadrants: Q1 (Necrotic), Q2 (Late Apoptotic), Q3 (Live), and Q4 (Early Apoptotic). A significant increase in the Q4 and Q2 populations compared to the vehicle control indicates apoptosis induction.

Proposed Target Pathway: Kinase Inhibition

As previously mentioned, thienopyridine derivatives are potent kinase inhibitors.[3] A plausible mechanism of action for cytotoxic compounds derived from Methyl 6-thien-2-ylnicotinate is the inhibition of a critical signaling kinase, such as BCR-ABL in leukemia or EGFR in solid tumors.[2][17][18]

Caption: Inhibition of a generic kinase signaling pathway by a Type II inhibitor.

Further studies, such as in vitro kinase panels and western blotting for downstream substrate phosphorylation, would be required to confirm the specific molecular target of any promising lead compound.

Conclusion and Future Perspectives

Methyl 6-thien-2-ylnicotinate serves as an exceptional starting point for the development of novel anticancer agents. The synthetic protocols outlined here provide a clear and efficient path to a diverse chemical library. The subsequent in vitro screening protocols for cytotoxicity and apoptosis allow for the robust identification and characterization of promising lead compounds. The inherent potential of the thienopyridine scaffold to inhibit protein kinases provides a strong rationale for this approach. Future work should focus on expanding the library to thoroughly probe the structure-activity relationship, confirming the molecular target(s) of active compounds, and ultimately advancing the most promising candidates into preclinical in vivo models.

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved February 19, 2024, from [Link]

-

Gnanasekaran, N., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Available at: [Link]

-

SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved February 19, 2024, from [Link]

-

University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved February 19, 2024, from [Link]

-

Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved February 19, 2024, from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved February 19, 2024, from [Link]

-

Li, Y., et al. (2010). Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation. Bioorganic & Medicinal Chemistry Letters, 20(21), 6282-5. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved February 19, 2024, from [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved February 19, 2024, from [Link]

-

Capula, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3413-3418. Available at: [Link]

-

JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. Retrieved February 19, 2024, from [Link]

-

Rizvanov, A. A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 248. Available at: [Link]

-

Future Medicinal Chemistry. (2026). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Future Med Chem. Available at: [Link]

-

ResearchGate. (n.d.). Structure-activity relationship based on anticancer activity of synthesized compounds. Retrieved February 19, 2024, from [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2013). Discovery and structure-activity relationship of thienopyridine derivatives as bone anabolic agents. Bioorg Med Chem Lett, 23(17), 4849-53. Available at: [Link]

-

Molecules. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(13), 5183. Available at: [Link]

-

Molecules. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 28(18), 6537. Available at: [Link]

-

SlideShare. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved February 19, 2024, from [Link]

-

Allied Academies. (n.d.). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Retrieved February 19, 2024, from [Link]

-

National Institutes of Health. (2012). Discovery of a small-molecule type II inhibitor of wild-type and gatekeeper mutants of BCR-ABL, PDGFRα, Kit, and Src kinases. Blood, 119(19), 4473-83. Available at: [Link]

-

National Institutes of Health. (2015). Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand. Experimental and Therapeutic Medicine, 10(5), 1878-1884. Available at: [Link]

-

Bentham Science. (n.d.). Synthesis and Anticancer Activity of 2-Aryl-6-diethylaminoquinazolinone Derivatives. Retrieved February 19, 2024, from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved February 19, 2024, from [Link]

-

MDPI. (2024). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 29(1), 195. Available at: [Link]

-

Current Topics in Medicinal Chemistry. (2016). Type II kinase inhibitors: an opportunity in cancer for rational design. Curr Top Med Chem, 16(14), 1539-53. Available at: [Link]

- Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.

Sources

- 1. Type II kinase inhibitors: an opportunity in cancer for rational design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a small-molecule type II inhibitor of wild-type and gatekeeper mutants of BCR-ABL, PDGFRα, Kit, and Src kinases: novel type II inhibitor of gatekeeper mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and structure-activity relationship of thienopyridine derivatives as bone anabolic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. bitesizebio.com [bitesizebio.com]

- 12. alliedacademies.org [alliedacademies.org]

- 13. atcc.org [atcc.org]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. medchemexpress.com [medchemexpress.com]

Application Note: A Scalable Protocol for the Synthesis of Methyl 6-thien-2-ylnicotinate via Suzuki-Miyaura Coupling

Abstract

Methyl 6-thien-2-ylnicotinate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. This application note provides a detailed, robust, and scalable experimental procedure for the production of Methyl 6-thien-2-ylnicotinate. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between Methyl 6-chloronicotinate and 2-thienylboronic acid. We address critical scale-up considerations, including reaction optimization, thermal safety, catalyst selection, and efficient purification strategies to ensure high yield and purity. This guide is intended for researchers, process chemists, and drug development professionals seeking a reliable method for kilogram-scale production.

Introduction and Mechanistic Rationale

The formation of carbon-carbon bonds between aromatic and heteroaromatic rings is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry.[1][2] The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for this transformation due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and stability of its organoboron reagents.[3][4]

This protocol leverages the Suzuki-Miyaura coupling to synthesize Methyl 6-thien-2-ylnicotinate. The reaction conjoins two key fragments: an electrophilic partner, Methyl 6-chloronicotinate[5], and a nucleophilic partner, 2-thienylboronic acid. The choice of a palladium catalyst is central to the reaction's success, as it facilitates the key steps of the catalytic cycle.[6]

The generally accepted mechanism involves three primary stages:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of Methyl 6-chloronicotinate, forming a Pd(II) complex.

-

Transmetalation: The organic group from the 2-thienylboronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond of the product and regenerating the Pd(0) catalyst to continue the cycle.[7]

Understanding this mechanism is crucial for troubleshooting and optimizing the reaction at scale.

Caption: The Suzuki-Miyaura Catalytic Cycle.

Process Development and Scale-Up Considerations

Transitioning a reaction from the laboratory bench to kilogram-scale production introduces challenges that must be proactively addressed.[8][9]

-

Reagent Selection and Stoichiometry:

-

Catalyst and Ligand: While many palladium sources are effective, [Pd(PPh₃)₄] or a combination of Pd(OAc)₂ with PPh₃ is often reliable. For scale-up, using more specialized, air-stable pre-catalysts and bulky biarylphosphine ligands can improve efficiency and reduce catalyst loading.[6] However, for cost-effectiveness, this protocol utilizes a standard, well-established catalyst system.

-

Base: An inorganic base like potassium carbonate (K₂CO₃) is chosen for its effectiveness, low cost, and ease of removal during work-up compared to organic bases.[10] A sufficient excess (2.0-2.5 equivalents) is crucial to drive the transmetalation step.

-

Solvent: A biphasic solvent system, such as Toluene/Water or Dioxane/Water, is commonly employed.[3] This system effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction at the interface. For this protocol, 1,4-Dioxane and water are selected.

-

Stoichiometry: A slight excess of the boronic acid (1.1-1.2 equivalents) is recommended to ensure complete consumption of the more expensive chloro-precursor.

-

-

Thermal Safety and Reaction Control: Suzuki-Miyaura reactions can be exothermic, and on a large scale, this heat generation can lead to a runaway reaction if not properly managed.[11][12] Key control measures include:

-

Controlled Addition: Sub-surface addition of reagents or controlled heating ramps are essential.

-

Temperature Monitoring: Continuous monitoring of the internal reaction temperature is mandatory.

-

Cooling Capacity: The reactor must have adequate cooling capacity to handle any potential exotherm. A preliminary safety assessment using reaction calorimetry (RC1) is highly recommended before proceeding to full scale.[11]

-

-

Palladium Removal: Residual palladium in the final product is a major concern, especially for pharmaceutical applications, with strict regulatory limits (typically in the low ppm range).[9]

-

Work-up: The initial aqueous work-up removes a significant portion of the palladium salts.

-

Scavengers: If further purification is needed, treatment with metal scavengers (e.g., thiol-functionalized silica gel, activated carbon) can be effective.[8]

-

Crystallization: A well-designed crystallization step is often the most effective method for removing residual palladium and other impurities.[9]

-

Detailed Experimental Protocol (1.0 kg Scale)

This protocol describes the synthesis of Methyl 6-thien-2-ylnicotinate on a 1.0 kg scale. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay, adhering to all institutional safety guidelines.

3.1 Materials and Equipment

-

20 L glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe.

-

Heating/cooling mantle or oil bath.

-

Appropriate filtration apparatus (e.g., Nutsche filter).

-

Vacuum oven.

-

Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves.

3.2 Reagent Table

| Reagent | Formula | MW ( g/mol ) | Amount (kg) | Moles (mol) | Equivalents |

| Methyl 6-chloronicotinate | C₇H₆ClNO₂ | 171.58 | 1.00 | 5.83 | 1.0 |

| 2-Thienylboronic acid | C₄H₅BO₂S | 127.96 | 0.82 | 6.41 | 1.1 |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.067 | 0.058 | 0.01 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.61 | 11.66 | 2.0 |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 6.00 (6.8 L) | - | - |

| Deionized Water | H₂O | 18.02 | 2.00 (2.0 L) | - | - |

3.3 Step-by-Step Procedure

-

Reactor Setup: Ensure the reactor is clean, dry, and inerted by purging with nitrogen for at least 30 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.[13]

-

Reagent Charging:

-

To the inerted reactor, charge Methyl 6-chloronicotinate (1.00 kg), 2-thienylboronic acid (0.82 kg), Potassium Carbonate (1.61 kg), and Tetrakis(triphenylphosphine)palladium(0) (0.067 kg).

-

Add 1,4-Dioxane (6.0 L) followed by deionized water (2.0 L).

-

-

Reaction:

-

Begin agitation at a moderate speed (e.g., 100-150 RPM).

-

Slowly heat the reaction mixture to 85-90 °C.

-

Maintain the temperature and stir for 4-6 hours.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or TLC (e.g., mobile phase: 30% Ethyl Acetate in Hexanes) until the starting material (Methyl 6-chloronicotinate) is consumed (<1%).

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature (20-25 °C).

-

Add deionized water (5.0 L) and ethyl acetate (5.0 L) to the reactor. Stir for 15 minutes.

-

Stop agitation and allow the layers to separate.

-

Drain the lower aqueous layer.

-

Wash the organic layer with brine (2.0 L).

-

Separate the layers and transfer the organic phase to a clean vessel.

-

Dry the organic layer over anhydrous sodium sulfate, then filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.

-

Purification Protocol: Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds by removing impurities that are more soluble in the chosen solvent system.[14][15]

-

Solvent Selection: A solvent screen should be performed on a small scale. For Methyl 6-thien-2-ylnicotinate, a mixture of ethanol and water or isopropanol is a good starting point. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[16] This protocol uses isopropanol.

-

Procedure:

-

Transfer the crude solid to a clean, appropriately sized vessel.

-

Add a minimum amount of hot isopropanol (approx. 70-80 °C) until the solid is completely dissolved.

-

Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[16]

-

Once the solution reaches room temperature, cool it further in an ice bath for 1-2 hours to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the collected crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.[15]

-

Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

-

Expected Yield: 75-85% of pure Methyl 6-thien-2-ylnicotinate.

Caption: Overall workflow for the scaled-up synthesis.

Analytical Characterization & Quality Control

To ensure the final product meets the required specifications, the following analytical tests should be performed.

| Analysis | Specification | Purpose |

| Appearance | White to off-white solid | Confirms physical form |

| ¹H and ¹³C NMR | Conforms to structure | Confirms chemical identity and structure |

| HPLC Purity | ≥ 99.0% | Quantifies purity and detects impurities |

| Mass Spectrometry | Corresponds to M+H⁺ | Confirms molecular weight |

| Melting Point | Consistent with reference | Indicates purity |

| Residual Solvents | Within ICH limits | Ensures removal of process solvents |

| Palladium Content | < 10 ppm (ICP-MS) | Quantifies residual catalyst |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Inactive catalyst- Insufficient base or base quality- Low reaction temperature | - Use fresh catalyst or a different source.- Ensure base is anhydrous and use a larger excess.- Verify internal temperature is at the target. |

| Low Yield | - Inefficient extraction- Product loss during recrystallization | - Perform an additional extraction of the aqueous layer.- Ensure recrystallization solution is fully cooled before filtering; minimize the amount of cold solvent used for washing. |

| High Palladium Content | - Inefficient work-up- Poor crystallization | - Perform an additional aqueous wash.- Consider a second recrystallization or treatment with a palladium scavenger.[8][9] |

| Formation of Side Products | - Boronic acid homo-coupling- Hydrolysis of the ester | - Ensure the system is properly deoxygenated.- Avoid excessively harsh basic conditions or prolonged reaction times at high temperatures. |

Safety Precautions

-

Reagents:

-

Palladium Catalysts: Can be toxic and pyrophoric. Handle in an inert atmosphere where possible.[17]

-